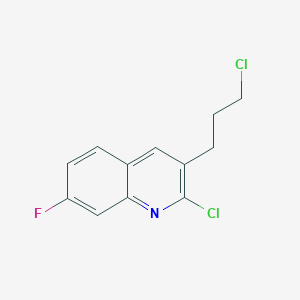![molecular formula C8H9ClOS B12637522 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 921757-27-9](/img/structure/B12637522.png)
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is an organic compound that features a furan ring substituted with a chloropropenyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with a furan derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan involves its interaction with molecular targets through its reactive functional groups. The chloropropenyl sulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and benzene derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
921757-27-9 |
|---|---|
Fórmula molecular |
C8H9ClOS |
Peso molecular |
188.67 g/mol |
Nombre IUPAC |
2-(2-chloroprop-2-enylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H9ClOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2 |
Clave InChI |
YPKZZGZWDACYTA-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSCC1=CC=CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)
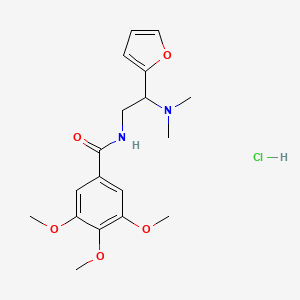
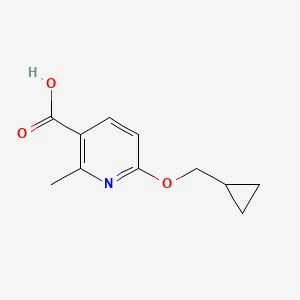
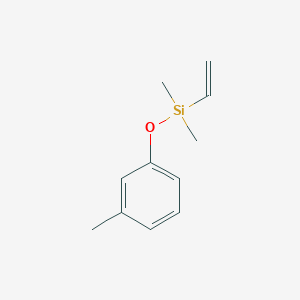
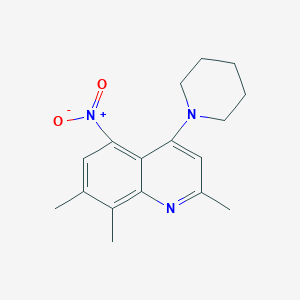
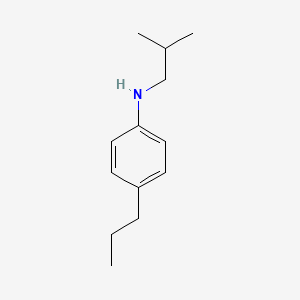
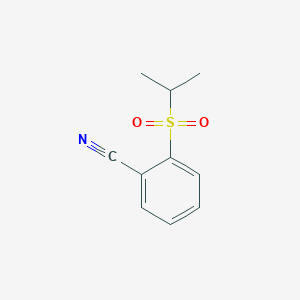
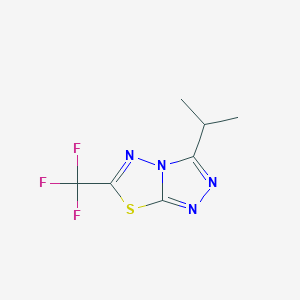
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
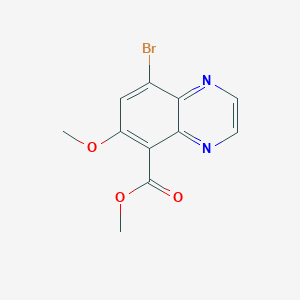
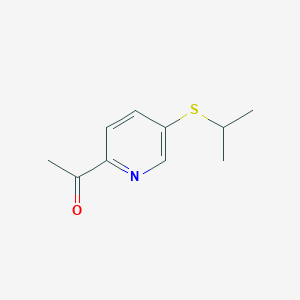
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
